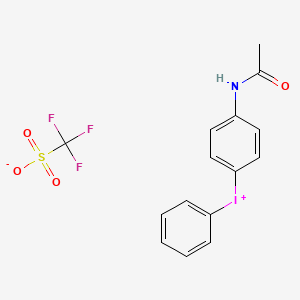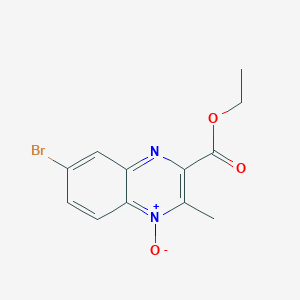
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the quinoxaline ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the bromination of a quinoxaline derivative followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
7-bromo-3-methylquinoxaline-2-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties
Propriétés
Numéro CAS |
89142-09-6 |
|---|---|
Formule moléculaire |
C12H11BrN2O3 |
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
ethyl 7-bromo-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(16)11-7(2)15(17)10-5-4-8(13)6-9(10)14-11/h4-6H,3H2,1-2H3 |
Clé InChI |
ONEXUSAWFGPWLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C([N+](=C2C=CC(=CC2=N1)Br)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


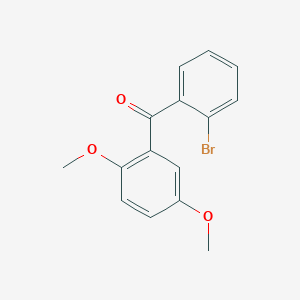
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
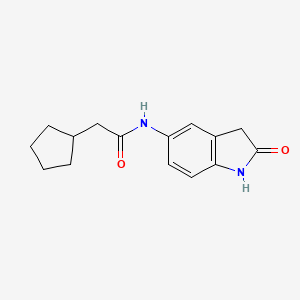
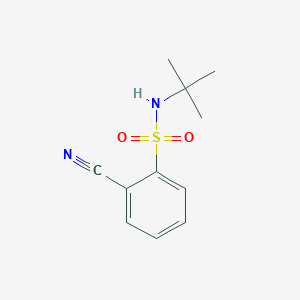
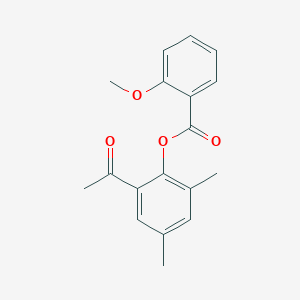
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)

